Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-
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Overview
Description
Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzenesulfonamide moiety linked to a triazole ring, which is further substituted with a cyclohexyl group and a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzenesulfonyl chloride derivative with a triazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds like 4-(4-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione derivatives.
Uniqueness
Benzenesulfonamide, 4-(4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and thioxo groups enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c15-22(19,20)12-8-6-10(7-9-12)13-16-17-14(21)18(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,21)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQULFBVUGSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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